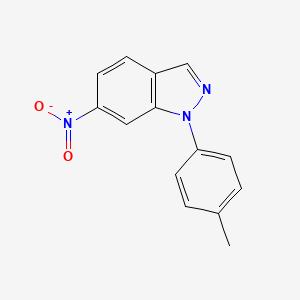

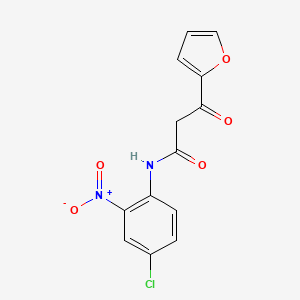

![molecular formula C17H14O4 B5570029 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)

6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate and related compounds often involves multi-step reactions that can include Claisen rearrangement, ring-closing metathesis, and Michael addition. For instance, a novel one-pot synthesis involving Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters has been reported, showcasing a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence for producing benzo[c]chromen-6-one derivatives (Poudel & Lee, 2014; Vachan et al., 2019).

Molecular Structure Analysis

The molecular structure of chromen derivatives, including 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate, is characterized by X-ray crystallography, which provides detailed information on the crystalline structure, bond lengths, angles, and intermolecular interactions. For example, the structure of a related compound, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was determined by single-crystal X-ray crystallography, revealing intricate details of the molecular arrangement and hydrogen bonding patterns (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromen derivatives undergo various chemical reactions that are pivotal for their synthesis and modification. For instance, palladium-catalyzed intramolecular C-H/C-H coupling reactions have been utilized for generating 6H-benzo[c]chromenes, demonstrating the compound's versatility in organic synthesis (Guo et al., 2017).

Scientific Research Applications

Synthesis and Biological Applications

Antiproliferative and Fluorescence Properties : Derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, which are structurally related to 6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate, have been synthesized and evaluated for their antiproliferative activities against human non-small cell lung cancer cell lines. Additionally, their fluorescence properties suggest potential utility as probes for biological imaging (Xiao-bo Fu et al., 2015).

α-Amylase Inhibitory and Antioxidant Activities : New benzyl 2H-chromenones have been synthesized, demonstrating significant α-amylase inhibitory and antioxidant activities, indicating potential for therapeutic applications (J. A. Kumar et al., 2013).

Synthetic Methodologies

Ionic Liquids in Synthesis : The use of ionic liquids has improved the synthesis process of benzo[c]chromen-6-ones, demonstrating the efficacy of ionic liquids in both laboratory scale and multi-kilogram scale syntheses (G. Kemperman et al., 2006).

Palladium-Catalyzed Synthesis : A novel palladium-catalyzed intramolecular C-H/C-H coupling reaction has been reported for the synthesis of 6H-benzo[c]chromenes, highlighting a broad substrate scope and functional group tolerance (Dong‐Dong Guo et al., 2017).

Catalyst-Free Synthesis in Aqueous Media : A catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under microwave irradiation has been developed, promoting environmentally friendly oxidation processes (Yan He et al., 2012).

Safety and Hazards

properties

IUPAC Name |

(6-oxobenzo[c]chromen-3-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10(2)16(18)20-11-7-8-13-12-5-3-4-6-14(12)17(19)21-15(13)9-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXQHFRBZVPIRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

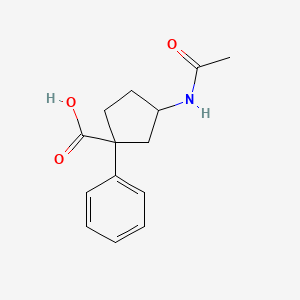

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

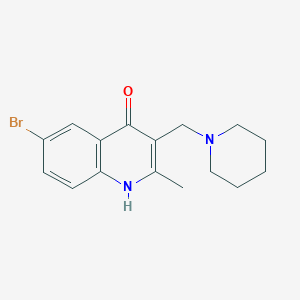

![8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

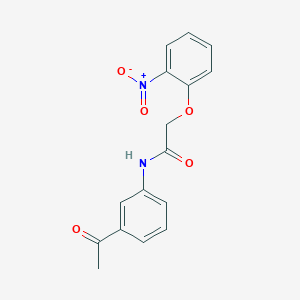

![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)